molecular formula C7H3F3N2O2 B14847208 6-(Trifluoromethyl)pyrimidine-2,4-dicarbaldehyde

6-(Trifluoromethyl)pyrimidine-2,4-dicarbaldehyde

Cat. No.: B14847208
M. Wt: 204.11 g/mol
InChI Key: PZNWGALWLXLQRZ-UHFFFAOYSA-N
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Description

6-(Trifluoromethyl)pyrimidine-2,4-dicarbaldehyde is a heterocyclic compound with the molecular formula C7H3F3N2O2. It features a pyrimidine ring substituted with a trifluoromethyl group at the 6-position and aldehyde groups at the 2- and 4-positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Trifluoromethyl)pyrimidine-2,4-dicarbaldehyde typically involves the formylation of pyrimidine derivatives. One common method is the Vilsmeier-Haack reaction, which uses a combination of dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to introduce formyl groups into the pyrimidine ring . The reaction is carried out under reflux conditions for several hours to ensure complete formylation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

6-(Trifluoromethyl)pyrimidine-2,4-dicarbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Nucleophiles such as amines, thiols, or halides

Major Products Formed

Scientific Research Applications

6-(Trifluoromethyl)pyrimidine-2,4-dicarbaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(Trifluoromethyl)pyrimidine-2,4-dicarbaldehyde involves its interaction with specific molecular targets. The compound can act as an electrophile due to the presence of aldehyde groups, allowing it to form covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can inhibit the function of enzymes or disrupt cellular processes, leading to its bioactivity .

Comparison with Similar Compounds

Similar Compounds

  • 6-(Trifluoromethyl)pyridine-2-carboxylic acid
  • 4-Hydroxy-6-(trifluoromethyl)pyrimidine-2-thiol
  • 2-Fluoro-4-(trifluoromethyl)pyridine

Uniqueness

6-(Trifluoromethyl)pyrimidine-2,4-dicarbaldehyde is unique due to the presence of both trifluoromethyl and aldehyde groups on the pyrimidine ring. This combination imparts distinct chemical reactivity and potential for diverse applications compared to other similar compounds .

Properties

Molecular Formula

C7H3F3N2O2

Molecular Weight

204.11 g/mol

IUPAC Name

6-(trifluoromethyl)pyrimidine-2,4-dicarbaldehyde

InChI

InChI=1S/C7H3F3N2O2/c8-7(9,10)5-1-4(2-13)11-6(3-14)12-5/h1-3H

InChI Key

PZNWGALWLXLQRZ-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=C(N=C1C(F)(F)F)C=O)C=O

Origin of Product

United States

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